molecular formula C24H31NO2 B192797 Deoxydonepezil CAS No. 844694-84-4

Deoxydonepezil

Cat. No. B192797
M. Wt: 365.5 g/mol
InChI Key: DUOWFFYJKGBOQB-UHFFFAOYSA-N
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Description

Deoxydonepezil is a compound with the molecular formula C24H31NO2 . It is also known by the systematic name 1-Benzyl-4-((5,6-dimethoxyindan-2-yl)methyl)piperidine .


Synthesis Analysis

The synthesis of Donepezil, a related compound to Deoxydonepezil, has been extensively studied. A comprehensive review focuses on the synthesis and derivatives of Donepezil, a pivotal Alzheimer’s disease (AD) medication introduced in 1997 . The review examines diverse synthetic approaches, evaluating their efficiency, cost, toxicity, and scalability . Methods range from traditional hazardous chemicals to eco-friendly strategies .


Molecular Structure Analysis

For the docking studies of the Donepezil analogs, a crystal structure of human acetylcholinesterase (AChE) enzyme complexed with Donepezil was used .


Physical And Chemical Properties Analysis

Deoxydonepezil has a molecular weight of 365.5 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 3 . It also has a Rotatable Bond Count of 6 .

Scientific Research Applications

1. Alzheimer's Disease Treatment

  • Deoxyvasicinone-donepezil hybrids, closely related to deoxydonepezil, have been studied for their potential as multitarget drug candidates in Alzheimer's disease. These hybrids showed promising inhibitory activities against human acetylcholinesterase (hAChE), beta-site APP cleaving enzyme 1 (BACE1), and Aβ1-42 aggregation, suggesting their potential effectiveness in Alzheimer's disease treatment (Du et al., 2019).

2. Neuroprotective Activity

  • The hybrids also demonstrated significant neuroprotective activity against Aβ1-42-induced damage in SH-SY5Y cells, highlighting their potential in protecting neuronal cells from damage associated with Alzheimer’s disease (Du et al., 2019).

Safety And Hazards

Donepezil, a drug related to Deoxydonepezil, is recognized as a high-risk medication in older adults due to increased rates of orthostatic hypotension and bradycardia within this population . Some common adverse reactions of Donepezil include nausea, diarrhea, insomnia, vomiting, muscle cramps, fatigue, and anorexia .

Future Directions

The field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . Donepezil, a drug for Alzheimer’s disease, promotes oligodendrocyte generation and remyelination . This suggests that it might be repurposed to treat CNS demyelinating diseases such as MS by promoting OPC to OL differentiation and remyelination .

properties

IUPAC Name

1-benzyl-4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO2/c1-26-23-15-21-13-20(14-22(21)16-24(23)27-2)12-18-8-10-25(11-9-18)17-19-6-4-3-5-7-19/h3-7,15-16,18,20H,8-14,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOWFFYJKGBOQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CC(CC2=C1)CC3CCN(CC3)CC4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20233439
Record name Deoxydonepezil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20233439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deoxydonepezil

CAS RN

844694-84-4
Record name Deoxydonepezil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0844694844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deoxydonepezil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20233439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEOXYDONEPEZIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1RR44GBEN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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